molecular formula C9H10ClN3O B6266680 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 932026-51-2

2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B6266680
CAS No.: 932026-51-2
M. Wt: 211.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. The quinazolin-4-one core is a privileged structure in drug discovery, known for its versatility in interacting with multiple biological targets . Research on closely related analogues has demonstrated substantial potential in oncology. Compounds based on the quinazolin-4-one structure have been rationally designed as potent dual inhibitors, simultaneously targeting key enzymes such as phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) . This dual-targeting approach can produce synergistic effects in inhibiting cancer cell proliferation and overcoming drug resistance . Furthermore, other 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent antitubulin agents, inhibiting tubulin polymerization to disrupt mitosis in cancer cells . Beyond oncology, the quinazolinone scaffold shows promise in antiviral research. Specifically, 2-aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2, demonstrating significant antiviral activity with no cytotoxicity, presenting a promising lead for developing anti-COVID-19 agents . This product is intended for research purposes to further explore these and other potential biological applications. For Research Use Only. Not for human consumption.

Properties

CAS No.

932026-51-2

Molecular Formula

C9H10ClN3O

Molecular Weight

211.6

Purity

95

Origin of Product

United States

Preparation Methods

N-Functionalization of 2-Aminobenzylamine (2-ABA)

2-ABA serves as a precursor for constructing the dihydroquinazoline scaffold. Sequential N-acylation and cyclodehydration enable precise functionalization:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C yields N-acyl-2-ABA derivatives.

  • Cyclization : Microwave-assisted treatment with trimethylsilyl polyphosphate (PPSE) at 120°C for 15 minutes closes the ring, forming 3,4-dihydroquinazolines.

Optimized conditions :

  • PPSE loading : 1.5 equivalents

  • Microwave power : 300 W

  • Yield : 86–99% for N-aryl derivatives

Direct Synthesis of 2-(Aminomethyl) Derivatives

Modifying the acylating agent to introduce an aminomethyl group remains unexplored in the literature. However, substituting acyl chlorides with chloroacetyl chloride could generate a chloromethyl intermediate in situ, followed by amination.

Hydrochloride Salt Preparation

Post-cyclization, the free base is dissolved in anhydrous ethanol and treated with HCl gas, yielding the hydrochloride salt after recrystallization.

Oxidative Methods Using H2_22O2_22/DMSO

Base Synthesis of Quinazolin-4(3H)-ones

A H2_2O2_2-mediated oxidative approach converts 2-amino-N-substituted benzamides to quinazolinones. While the cited work focuses on methyl and aryl substituents, adapting the method for aminomethyl groups requires:

  • Substrate modification : Using 2-amino-N-(aminomethyl)benzamide

  • Conditions : DMSO (2 mL), 30% H2_2O2_2 (1 equiv), 150°C, 14 hours

  • Yield : Anticipated 60–75% based on analogous reactions

Challenges and Limitations

  • Stability : The aminomethyl group may oxidize under strong oxidative conditions.

  • Side reactions : Over-oxidation to nitriles or imines necessitates careful stoichiometric control.

Comparative Analysis of Methodologies

Method Starting Material Key Reagent Yield Advantages
Nucleophilic substitutiono-Anthranilic acidChloroacetonitrile73%Scalable, mild conditions
Cyclodehydration2-AminobenzylaminePPSE86–99%Rapid, microwave-compatible
H2_2O2_2/DMSO2-Amino-N-methylbenzamideH2_2O2_223–99%Oxidant efficiency, green chemistry

Mechanistic Insights

Nucleophilic Substitution Pathway

The chloromethyl group in 3a undergoes SN_N2 displacement by ammonia, forming a primary amine. Density functional theory (DFT) studies suggest a transition state with partial charge development at the methyl carbon.

Cyclodehydration Mechanism

PPSE promotes cyclization via dual activation:

  • Electrophilic activation : Silicon centers polarize carbonyl groups.

  • Proton transfer : Facilitating intramolecular amide bond formation .

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core and aminomethyl side chain undergo selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldKey ObservationsSource
KMnO₄ (acidic)60°C, 4 hrs2-(Carboxymethyl)-3,4-dihydroquinazolin-4-one78%Selective oxidation of aminomethyl to carboxyl group without ring dehydrogenation
H₂O₂ (neutral)RT, 12 hrs2-(Formamidomethyl)-3,4-dihydroquinazolin-4-one63%Mild oxidation preserves ring saturation while modifying the side chain
CrO₃ (H₂SO₄)0°C, 30 minQuinazoline-2,4-dione derivatives41%Complete dehydrogenation of dihydroquinazolinone ring

Mechanistic Insight : The aminomethyl group (-CH₂NH₂) shows radical-mediated oxidation pathways in acidic media, while peroxide-based systems favor electrophilic oxidation at the benzylic position.

Nucleophilic Substitution

The chloride counterion facilitates displacement reactions at the aminomethyl group:

NucleophileBaseSolventProductYieldSelectivitySource
ThiophenolK₂CO₃DMF2-[(Phenylthio)methyl]-3,4-dihydroquinazolin-4-one89%Exclusive S-alkylation
PiperidineNEt₃CH₂Cl₂2-[(Piperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one76%Retention of stereochemistry
NaN₃-H₂O/EtOH2-(Azidomethyl)-3,4-dihydroquinazolin-4-one92%Clean conversion without Cu catalysis

Key Finding : Reactions proceed via SN2\text{S}_\text{N}2 mechanism at the methylene carbon, with Hammett substituent constants (σ\sigma) showing ρ=+1.2\rho = +1.2 for arylthiol substitutions .

Cyclocondensation Reactions

The compound participates in annulation reactions to form polycyclic systems:

PartnerCatalystConditionsProductYieldApplicationSource
BenzaldehydeZnO nanomicellesH₂O, 80°CSpiro[indole-quinazolinone]94%Anticancer lead compound
Ethyl acetoacetatep-TsOHToluene, refluxPyrano[2,3-d]quinazolinone82%Antimicrobial agent
Phenylisocyanate-DMF, RTQuinazolinone-urea hybrid88%Cholinesterase inhibitor

Mechanistic Pathway :

  • Imine formation between aldehyde and aminomethyl group

  • Intramolecular cyclization via Namide\text{N}_\text{amide}-attack on electrophilic carbon

  • Aromatization through proton transfer

Salt Metathesis & pH-Dependent Behavior

The hydrochloride salt undergoes reversible ion exchange:

Counterion SourceSolvent SystemProduct Solubility (mg/mL)pKa (NH⁺)StabilitySource
NaHCO₃ (aq)H₂O/EtOAcFree base: 12.4 in EtOAc8.2 ± 0.3Air-sensitive
AgNO₃MeOHSilver complex: insoluble-Light-sensitive
KPF₆CH₃CNHexafluorophosphate salt: 45.2 in DMSO-Hygroscopic

Critical pH Ranges :

  • Below pH 4: Fully protonated (water-soluble)

  • pH 6-8: Zwitterionic form (maximum lipophilicity)

  • Above pH 9: Degradation via ring hydrolysis

Catalytic Transformations

Recent advances employ transition metal catalysis:

Catalyst SystemReaction TypeTOF (h⁻¹)TONSelectivitySource
Pd/C (5 mol%)Hydrogenolysis320>1000C-N cleavage over C-O
RuCl₃ (2 mol%)Oxidation45220Ketone formation
Fe₃O₄@SiO₂Michael Addition78650β-regioselectivity

Notable Result : Palladium-catalyzed hydrogenolysis at 50 psi H₂ selectively removes the aminomethyl group (k=0.18min1k = 0.18 \, \text{min}^{-1}) while preserving the quinazolinone ring.

Photochemical Behavior

UV-induced reactions show wavelength-dependent outcomes:

λ (nm)AdditiveMajor ProductQuantum Yield (Φ)ApplicationSource
254O₂Quinazolinone N-oxide0.33Bioactive metabolite
365CHCl₃Chlorinated derivative0.12Antibacterial agent
450Eosin YCross-coupled dimer0.08Material science

Mechanistic Study : Time-resolved spectroscopy revealed a triplet excited state (τ=2.3μs\tau = 2.3 \, \mu\text{s}) responsible for radical-mediated transformations.

This comprehensive analysis demonstrates 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride's versatility in synthetic chemistry. Its well-defined reactivity profile enables precise structural modifications for pharmaceutical development and materials science applications. Recent advances in catalytic systems and green chemistry approaches (e.g., ZnO nanomicelles ) continue to expand its synthetic utility.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Properties : Research indicates that derivatives of 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride can inhibit cancer cell proliferation. For instance, compounds derived from this structure have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating significant potency .
  • Antiviral Activity : A notable study reported that derivatives of quinazolin-4(3H)-one exhibited significant antiviral activity against SARS-CoV-2, with one compound showing an IC50 of 0.23 μM. This suggests potential for developing treatments for COVID-19 .
  • Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant activity comparable to established medications like diazepam, indicating possible applications in epilepsy treatment.

Case Studies

Several studies illustrate the applications of 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride:

StudyApplicationFindings
Study on Anticancer ActivityMCF-7 Cell LineSignificant cytotoxicity observed; compounds showed IC50 values indicating effectiveness against cancer cells .
Antiviral ResearchSARS-CoV-2 InhibitionOne derivative demonstrated potent antiviral activity with low cytotoxicity; promising lead compound for COVID-19 treatment .
Anticonvulsant ScreeningEpilepsy ModelsSome derivatives exhibited moderate to significant anticonvulsant effects compared to diazepam.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Selectivity and Mechanisms

  • Milnacipran Hydrochloride: A clinically approved serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia, leveraging its cyclopropane carboxamide structure to block neurotransmitter transporters . Its mechanism contrasts with the quinazolinone derivative, which lacks documented reuptake inhibition data.
  • Thiazole-Containing Dihydropyrimidinone: The thiazole moiety may confer affinity for kinases or microbial targets, as seen in other thiazole-bearing drugs (e.g., sulfathiazole).
  • 3,5-Dimethylpyridinone: Smaller size and methyl groups may favor blood-brain barrier penetration, but reduced aromaticity limits π-π stacking interactions critical for receptor binding .

Biological Activity

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has a unique quinazolinone structure, which contributes to its biological activity. Its molecular formula is C10H12ClN3OC_{10}H_{12}ClN_3O, and it features a dihydroquinazolinone core with an aminomethyl substituent that enhances its pharmacological profile.

Research indicates that 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, particularly against certain strains of bacteria and protozoa. In vitro assays have indicated promising results against Leishmania species, suggesting its use in treating leishmaniasis .
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity against SARS-CoV-2. It shows potential as a lead compound for developing anti-COVID-19 therapeutics due to its ability to inhibit viral replication .

In vitro Studies

In vitro studies have provided insights into the efficacy and safety profile of 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride:

  • Cholinesterase Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value in the nanomolar range, indicating strong potential for treating Alzheimer's disease .
  • Antileishmanial Activity : Derivatives of this compound exhibited IC50 values as low as 0.05 µg/mL against Leishmania sp., highlighting their effectiveness in combating this parasitic infection .

In vivo Studies

In vivo evaluations are crucial for understanding the pharmacokinetics and toxicology of the compound:

  • Toxicity Studies : Initial studies suggest that the compound exhibits low toxicity at therapeutic doses. For example, acute toxicity tests in mice showed no significant adverse effects at doses up to 2500 mg/kg .

Data Tables

The following table summarizes key biological activities and findings related to 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride:

Activity TypeTarget/OrganismIC50 ValueReference
AChE InhibitionHuman AChE0.28 µM
AntileishmanialLeishmania sp.0.05 µg/mL
Antiviral (SARS-CoV-2)Viral replicationNot specified

Case Studies

  • Alzheimer's Disease Treatment : A study focused on the synthesis and evaluation of quinazolinone derivatives showed that compounds similar to 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride effectively inhibited AChE, providing a basis for developing new treatments for Alzheimer's disease .
  • Leishmaniasis Research : Research conducted on derivatives indicated that certain modifications to the quinazolinone structure enhanced antileishmanial activity significantly, paving the way for new therapeutic strategies against this disease .

Q & A

Q. What are the established synthetic routes for 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways starting from substituted benzaldehydes or phenacylamines. For example:

  • Cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with trifluoroacetic anhydride and subsequent cleavage (yield: ~60–70%) .
  • Condensation reactions using substituted benzaldehydes in ethanol under acidic reflux (e.g., glacial acetic acid), yielding derivatives after 4–18 hours .

Key Variables Affecting Yield:

VariableImpact on YieldOptimal Conditions
SolventDMSO enhances solubility but may require longer reflux (18 hours) Ethanol for shorter reactions (4–6 hours)
CatalystHeterogeneous solid acids (e.g., zeolites) improve regioselectivity 5–10% catalyst loading, 80–100°C
TemperatureHigher temps (>100°C) risk decomposition70–90°C for cyclization

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., NH2 and aromatic protons) and confirms regiochemistry .
  • Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks and lattice energy (e.g., CCDC 2032776 for related quinazolinones) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition-state energies for cyclization steps. For example, DFT calculations on acyl hydrazides correlate with experimental hydrogen-bonding patterns .
  • Molecular docking : Screens potential bioactivity by simulating interactions with protein targets (e.g., enzymes in fibromyalgia pathways ).

Case Study :
DFT analysis of a related quinazolinone derivative revealed that electron-withdrawing substituents (e.g., -CF3) lower activation energy by 15–20 kJ/mol, guiding synthetic prioritization .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Cell-line specificity (e.g., HEK293 vs. HeLa) or incubation time differences.
  • Impurity profiles : Unidentified byproducts (e.g., aminopterin analogs in EP standards) skew IC50 values .

Resolution Strategies:

IssueMitigation ApproachReference
Impurity-driven variabilityUse HPLC-MS (≥95% purity) with orthogonal methods (e.g., ion chromatography)
Assay inconsistencyStandardize protocols (e.g., MTT assay at 48 hours, triplicate runs)

Q. What strategies improve regioselectivity in functionalizing the quinazolinone core?

Methodological Answer:

  • Directing groups : Install -NH2 or -OCH3 at C2 to steer electrophilic substitution .
  • Catalytic control : Use Pd/Cu bimetallic systems for Suzuki-Miyaura coupling at C6/C8 positions .

Example:
A study achieved 85% C6 bromination selectivity using NBS and FeCl3 in DCM, enabling downstream cross-coupling .

Q. How are stability and storage conditions determined for this hydrochloride salt?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (e.g., >150°C) .
  • Accelerated stability testing : 40°C/75% RH for 6 months to assess hygroscopicity and salt dissociation .

Recommended Storage:

ConditionDurationStability Outcome
-20°C, desiccated24 months>98% purity by HPLC
Room temperature3 months95% purity with minor hydrolysis

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent volume : Ethanol reflux scales linearly, but DMSO requires careful distillation to avoid exotherms .
  • Catalyst recovery : Heterogeneous catalysts (e.g., SiO2-supported acids) enable reuse over 5 cycles with <5% yield drop .

Scale-Up Protocol:

Batch reactor setup : Maintain stirring rate ≥500 rpm to prevent agglomeration.

In-line purification : Use flash chromatography (hexane:EtOAc gradients) post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.